molecular formula C6H4F2N2O3 B12965851 4-Difluoromethoxy-2-nitropyridine

4-Difluoromethoxy-2-nitropyridine

Cat. No.: B12965851
M. Wt: 190.10 g/mol
InChI Key: OMPZVTSNMRYDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Difluoromethoxy-2-nitropyridine is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of a difluoromethoxy group (-OCHF2) and a nitro group (-NO2) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

For example, 4-hydroxy-3-nitropyridine can be treated with phosphorus oxychloride (POCl3) and potassium fluoride (KF) to yield 4-difluoromethoxy-2-nitropyridine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ optimized reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-2-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product formed from the reduction of this compound is 4-difluoromethoxy-2-aminopyridine.

    Substitution: Various substituted pyridines can be formed depending on the nucleophile used in the substitution reaction.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-2-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through its nitro and difluoromethoxy groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4F2N2O3

Molecular Weight

190.10 g/mol

IUPAC Name

4-(difluoromethoxy)-2-nitropyridine

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-4-1-2-9-5(3-4)10(11)12/h1-3,6H

InChI Key

OMPZVTSNMRYDHM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OC(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.